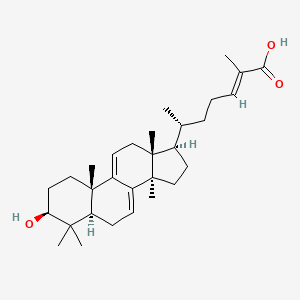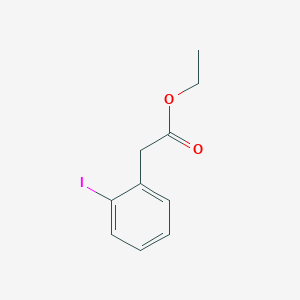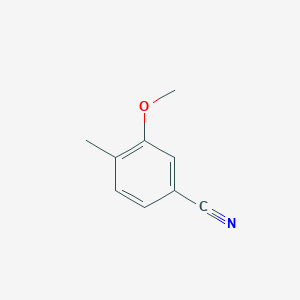
チオトリアゾリン
概要
説明
Thiotriazoline, also known as Tiazotic acid, is an antioxidant. It is marketed under the brand names Thiotriazoline, Tiokor among others in Russia, Ukraine, Uzbekistan as the treatment of ischemic heart diseases . It is proposed to be a hepatoprotective, wound-healing, and antiviral agent .
Synthesis Analysis
A combined molecular mechanics and quantum chemistry modeling was performed for the investigation of the structure and relative stability of two- and three-component complexes formed by the antituberculosis agent isoniazid with morpholinium (3-methyl-1,2,4-triazol-5-yl)thioacetate (MTTA) . The calculations showed that stable complexes of isoniazid with this thiatriazoline are possible both in the gas phase and in aqueous solution .Molecular Structure Analysis
A comprehensive study of two polymorphic modifications of morpholin-4-ium 2- (5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate (trade mark “thiotriazoline”) within an approach based on the comparison of pairwise interaction energies has revealed the dependence of the crystal structure on the crystallization conditions .Chemical Reactions Analysis
The formation of two-component complexes between isoniazid and MTTA without involving morpholine is considerably less favored . Thus, morpholine may be considered as a component facilitating the formation of isoniazid complexes with MTTA .Physical and Chemical Properties Analysis
Thiotriazoline is characterized by stable physical-chemical and rheological properties, and has a neutral pH .科学的研究の応用
肝保護作用
チオトリアゾリンは肝保護作用を示すことが示されています。これは、トリカルボン酸サイクルやペントースリン酸経路などの重要な代謝経路に関与する酵素を保護することにより、肝組織における高レベルのエネルギーとプラスティックプロセスをサポートします。 これは、その抗酸化、膜保護、およびミトコンドリア保護特性によるものです .
抗酸化特性
研究によると、チオトリアゾリンは有意な抗酸化特性を持っています。 酸化ストレスを軽減する複合体を形成することにより、イソニアジドなどの他の化合物の毒性を軽減するために使用されます .
心臓保護作用
チオトリアゾリンは、心臓保護作用についても研究されています。 これは、一酸化窒素(NO)系のモジュレーターとみなされており、子宮内低酸素症後の出生後初期における心臓病に対する保護効果について評価されています .
作用機序
Target of Action
Thiotriazoline primarily targets antioxidant enzymes . These enzymes play a crucial role in neutralizing harmful free radicals in the body, thereby protecting cells from oxidative stress and damage .
Mode of Action
Thiotriazoline interacts with its targets, the antioxidant enzymes, by increasing their expression . This results in a reduction in the concentration of free radicals . By doing so, Thiotriazoline helps to maintain the balance between the production and removal of free radicals, thereby preventing cellular damage .
Biochemical Pathways
Thiotriazoline affects several biochemical pathways. It activates a compensatory malate-aspartate shunt of energy production, normalizes the work of the Krebs cycle, and initiates Red/Oxi-dependent expression of transcription factors in ischemia . These pathways are crucial for energy production and cellular function, and their modulation by Thiotriazoline can have significant downstream effects .
Pharmacokinetics
It is known that thiotriazoline increases the level of sh compounds, thereby increasing the bioavailability of nitric oxide (no) . This suggests that Thiotriazoline may have good bioavailability and can effectively reach its target sites to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of Thiotriazoline’s action are primarily related to its antioxidant activity. By increasing the expression of antioxidant enzymes and reducing the concentration of free radicals, Thiotriazoline helps to prevent oxidative stress and cellular damage . Additionally, Thiotriazoline can independently form nitrosothiol complexes with NO, which prevents its interactions with reactive oxygen species and the formation of harmful compounds .
Action Environment
The action, efficacy, and stability of Thiotriazoline can be influenced by various environmental factors. For instance, the formation of Thiotriazoline polymorphs, which are different structural forms of the same compound, depends on the crystallization conditions . These polymorphs may have different physicochemical properties and bioavailability, which can affect the action and efficacy of Thiotriazoline
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Thiotriazoline has been found to interact with various enzymes and proteins. It increases the level of SH compounds, thereby increasing the bioavailability of nitric oxide (NO). Thiotriazoline can also independently form nitrosothiol complexes with NO .
Cellular Effects
Thiotriazoline has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Thiotriazoline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its ability to form nitrosothiol complexes with NO is a key aspect of its molecular mechanism .
Dosage Effects in Animal Models
The effects of Thiotriazoline vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
Thiotriazoline is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Thiotriazoline and any effects on its activity or function are currently under study. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYQJZMDTZWNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)O.C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357172-63-5 | |
| Record name | Thiotriazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357172635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOTRIAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80FD3I7462 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)













